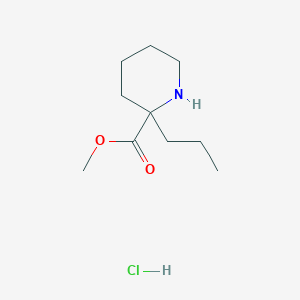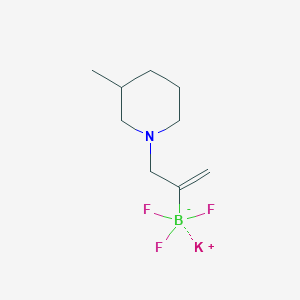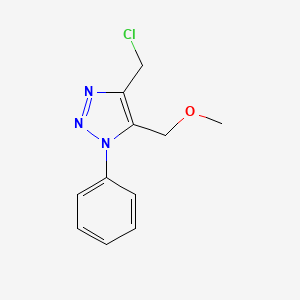![molecular formula C10H11Cl2N3 B1455729 1-[(2-クロロフェニル)メチル]-1H-イミダゾール-2-アミン塩酸塩 CAS No. 1311315-39-5](/img/structure/B1455729.png)
1-[(2-クロロフェニル)メチル]-1H-イミダゾール-2-アミン塩酸塩
概要
説明
“1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride” is a chemical compound with the CAS Number: 1311315-39-5 . It has a molecular weight of 244.12 . The IUPAC name for this compound is 1-(2-chlorobenzyl)-1H-imidazol-2-amine hydrochloride . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound has been done in five steps . Initially, cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . This resulted in the formation of 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene was then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of the compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClN3.ClH/c11-9-4-2-1-3-8(9)7-14-6-5-13-10(14)12;/h1-6H,7H2,(H2,12,13);1H . This code provides a specific string of characters that represent the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 244.12 .科学的研究の応用
医学:麻酔薬および鎮痛剤の応用
この化合物は、ヒトと動物の両方で麻酔薬および鎮痛剤として使用されるケタミンと密接に関連しています 。この化合物の構造により、ケタミンの合成に関与することができ、手術中の痛みを和らげたり、鎮静させたりするために、医療現場で潜在的に使用できる可能性が強調されます。
薬理学:薬物開発と合成
薬理学では、この化合物は、複数の薬理学的用途を持つ薬物であるケタミンの合成における前駆体として役立ちます 。薬物開発における役割は、特にうつ病、慢性疼痛、および場合によっては物質依存症などの状態の治療に使用できる医薬品を作成する際に重要です。
農業:獣医学
ケタミンとの関連性から、この化合物は獣医学に応用できる可能性があります。 特に手術中の大型動物のために、ケタミンの麻酔作用と鎮痛作用を必要とする獣医用薬の開発に使用できる可能性があります 。
材料科学:化学合成と分析
この化合物の化学構造は、特に新しい材料や化学物質の合成における、材料科学におけるその有用性を示唆しています。 その反応性は、特定の所望の特性を持つポリマーまたは他の複雑な材料を作成するために利用できます 。
環境科学:分析化学
環境科学では、この化合物は分析化学で、物質や汚染物質を検出するための新しい方法を開発するために使用できます。 その化学反応性により、特定の環境汚染物質と結合することができ、それらの特定と測定を助けることができます 。
生化学:神経伝達の研究
生化学的には、この化合物は、脳内のNMDA受容体と相互作用するケタミンと構造が類似しているため、神経伝達に関する研究に使用できます。 これは、神経疾患の治療や、新しい精神活性薬の開発に関する洞察を提供する可能性があります 。
化学教育:合成技術の指導
この化合物は、特に合成技術に焦点を当てた化学コースで、教育現場でも使用できます。 ケタミンの合成における役割は、化学変換プロセスの実際的な例として役立ちます 。
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures, such as indole derivatives, are known to interact with a wide range of targets due to their diverse pharmacological effects .
Biochemical Pathways
Indole derivatives, which share structural similarities, are known to influence a variety of biochemical pathways .
Pharmacokinetics
It is known that the compound is a lipid-soluble molecule with a dissociation constant near to physiological ph . These properties could influence its bioavailability and distribution within the body.
Result of Action
Compounds with similar structures have been associated with a wide range of biological and clinical applications .
生化学分析
Biochemical Properties
1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation, thereby affecting its catalytic activity .
Cellular Effects
The effects of 1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of specific genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can alter metabolic processes by interacting with key enzymes and proteins involved in cellular metabolism .
Molecular Mechanism
At the molecular level, 1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. For instance, the compound may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to the compound can result in alterations in cellular processes and functions, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or dysfunction. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, affecting metabolic flux and metabolite levels. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations and overall metabolic balance .
Transport and Distribution
The transport and distribution of 1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride within cells and tissues are essential for its activity and function. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of the compound can influence its effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of 1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall effectiveness in modulating cellular processes .
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]imidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c11-9-4-2-1-3-8(9)7-14-6-5-13-10(14)12;/h1-6H,7H2,(H2,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGGUYXEVMGZSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455650.png)
![3-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455651.png)

![4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1455654.png)


![2-Chloro-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B1455661.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1455662.png)

![2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B1455665.png)
![2-piperazin-1-yl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide dihydrochloride](/img/structure/B1455666.png)


